N-(2,4-dimethylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)adamantane-1-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a dimethylphenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)adamantane-1-carboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 2,4-dimethylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-dimethylphenyl)adamantane-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the dimethylphenyl group or the adamantane core can be modified. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents, and catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: N-(2,4-dimethylphenyl)adamantane-1-carboxamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and hydrophobic framework, which can enhance binding affinity to hydrophobic pockets in proteins. The dimethylphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the adamantane core.
N-(2,4-Dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of the adamantanecarboxamide.
N-(2,4-Dimethylphenyl)-N’-methylformamidine: Contains a formamidine group instead of the adamantanecarboxamide.
Uniqueness: N-(2,4-dimethylphenyl)adamantane-1-carboxamide is unique due to the presence of the adamantane core, which imparts rigidity and hydrophobicity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
N-(2,4-dimethylphenyl)adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the adamantane family, characterized by its unique cage-like structure which contributes to its stability and biological activity. The compound features a carboxamide functional group, which is known to enhance the interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced gluconeogenesis .
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .
Antidiabetic Potential
Research has shown that derivatives of adamantane carboxamides, including this compound, demonstrate promising inhibitory effects on 11β-HSD1. For example, a study reported that certain modifications in the adamantane structure significantly enhanced inhibitory potency, with IC50 values as low as 8 nM for selected derivatives . This suggests that this compound could be developed further as a therapeutic agent for managing type 2 diabetes.
Antimicrobial Activity
In a high-throughput screening assay targeting Mycobacterium tuberculosis, compounds similar to this compound showed significant inhibition rates. For instance, compounds were tested at varying concentrations, resulting in some achieving over 90% inhibition at specific doses. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to antibacterial activity (IC90), indicated favorable profiles for several tested compounds .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Target | Activity | IC50 (nM) | Selectivity Index |
---|---|---|---|---|
This compound | 11β-HSD1 | Inhibitor | 8 | >10 |
Derivative A | M. tuberculosis | Antimicrobial | 15 | >5 |
Derivative B | M. tuberculosis | Antimicrobial | 30 | >7 |
Case Studies
- Type 2 Diabetes Management : In vivo studies using knockout mice for 11β-HSD1 demonstrated that inhibition led to reduced fasting blood glucose levels and enhanced insulin sensitivity. This highlights the therapeutic potential of adamantane derivatives in metabolic disorders .
- Tuberculosis Treatment : A study involving a series of analogs showed that certain compounds derived from adamantane exhibited rapid bactericidal activity against M. tuberculosis, suggesting their potential as novel anti-tubercular agents .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-17(13(2)5-12)20-18(21)19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMAFBGQNUAGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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